Dichloromethane-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of Dichloromethane-d2 lies in the field of NMR spectroscopy []. Due to its high deuteration level (typically exceeding 99.8%), Dichloromethane-d2 offers a significant advantage in NMR experiments.

- Reduced signal interference: The presence of hydrogen atoms (protons) in a solvent molecule can lead to overlapping signals with the protons in the sample being analyzed. Deuteration replaces these protons with deuterium atoms, which have a negligible magnetic moment and do not interfere with the desired signals [, ]. This "lock" solvent technique allows researchers to observe the signals of interest with greater clarity and sensitivity.

- Internal standard: Dichloromethane-d2 can also be used as an internal standard in NMR experiments. Its well-defined chemical shift and peak intensity enable researchers to calibrate their spectra and ensure consistency across measurements [].

Extraction and Purification

Dichloromethane-d2 finds use in the extraction and purification of various organic compounds []. Its ability to dissolve a wide range of non-polar and moderately polar substances makes it a suitable solvent for isolating target molecules from complex mixtures. Additionally, its deuterated nature minimizes interference with subsequent NMR analysis of the extracted compounds.

Material Science Applications

Dichloromethane-d2 can be employed in specific material science applications. Its properties, such as volatility and solvency, enable researchers to:

- Prepare deuterated polymers: By dissolving a polymer in Dichloromethane-d2 and subsequently removing the solvent, researchers can obtain deuterated versions of the polymer for further analysis using techniques like solid-state NMR spectroscopy [].

- Study solvent-polymer interactions: Dichloromethane-d2 can be used to investigate the interactions between solvents and polymers. By analyzing the changes in the solvent's NMR spectrum upon interacting with the polymer, researchers can gain insights into the nature and strength of these interactions [].

Dichloromethane-d2 is a derivative of dichloromethane (CH2Cl2), a common organic solvent, where the hydrogen (H) atoms are replaced with deuterium (D) atoms. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus. This isotopic substitution offers several advantages for NMR analysis [].

The significance of Dichloromethane-d2 lies in its ability to act as a solvent for NMR spectroscopy without interfering with the NMR signals of the sample itself. This is because deuterium has a spin quantum number of 1 (unlike hydrogen's 1/2), making it NMR inactive. Consequently, Dichloromethane-d2 does not contribute any peaks to the NMR spectrum, allowing clear observation of the sample's signals [].

Molecular Structure Analysis

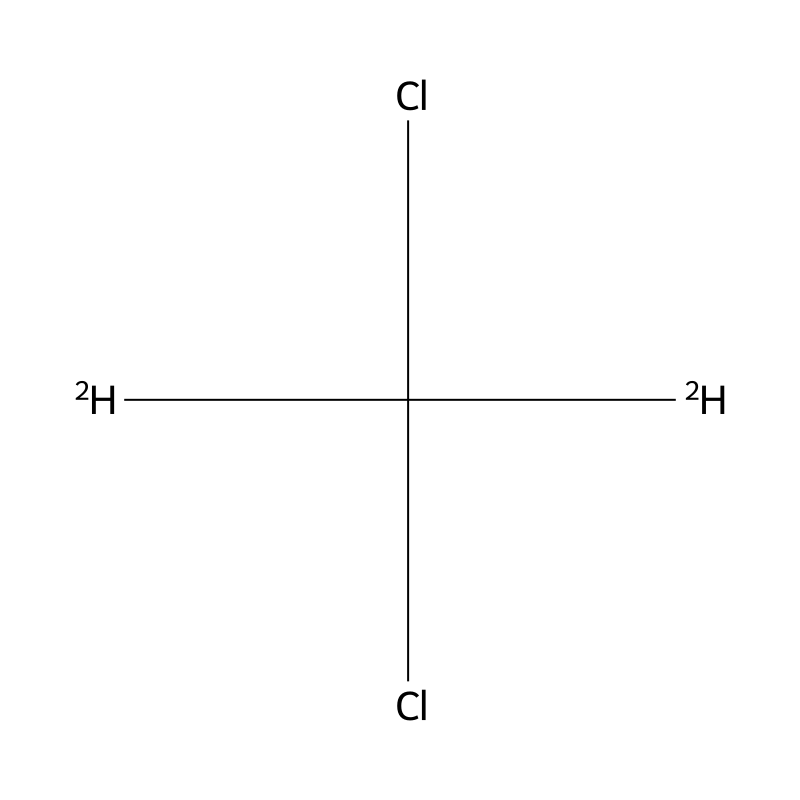

Dichloromethane-d2 possesses a simple tetrahedral geometry. The central carbon atom (C) is bonded to two deuterium (D) atoms and two chlorine (Cl) atoms. The bond angles between the C-D and C-Cl bonds are approximately 109.5°, reflecting the sp3 hybridization of the central carbon [].

A notable aspect of the structure is the presence of deuterium instead of hydrogen. The increased mass of deuterium compared to hydrogen leads to a slight difference in bond lengths and vibrational frequencies compared to dichloromethane. However, these differences are minimal and do not significantly alter the overall structure or chemical properties [].

Chemical Reactions Analysis

- Hydrolysis: Dichloromethane reacts with water to form formaldehyde (HCHO) and hydrochloric acid (HCl) [].

CH2Cl2 + H2O -> HCHO + 2HCl

- Dehydrohalogenation: At high temperatures or with strong bases, dichloromethane can lose a molecule of HCl to form dichlorocarbene (CCl2), a reactive intermediate [].

CH2Cl2 -> CCl2 + HCl

Dichloromethane-d2 itself is unlikely to undergo these reactions due to the increased stability of the C-D bond compared to the C-H bond.

Physical And Chemical Properties Analysis

- Melting Point: -97 °C (literature) []

- Boiling Point: 40 °C (literature) []

- Density: 1.362 g/mL at 25 °C (literature) []

- Solubility: Miscible with most organic solvents, slightly soluble in water (≤ 0.01%) []

- Chemical Properties: Relatively stable under normal conditions. Can react with strong bases and oxidizers [].

Mechanism of Action (not applicable)

Dichloromethane-d2 does not have a specific biological mechanism of action. Its primary function is as an inert solvent in NMR spectroscopy.

Dichloromethane-d2 shares many safety concerns with its parent compound, dichloromethane. It is:

- Suspected Carcinogen: Dichloromethane-d2 is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).

- Toxic: Exposure to Dichloromethane-d2 can cause skin irritation, eye irritation, drowsiness, and dizziness [].

- Environmental Hazard: Dichloromethane-d2 should be handled and disposed of according to proper regulations to minimize environmental impact.

Dichloromethane-d2 can be synthesized through various methods:

- Deuteration of Dichloromethane: This involves reacting dichloromethane with deuterated reagents or using deuterated solvents in the presence of catalysts.

- Hydrogen-Deuterium Exchange: This method utilizes catalysts to facilitate the exchange of hydrogen atoms for deuterium in the dichloromethane molecule.

- Direct Synthesis: Another approach includes synthesizing dichloromethane-d2 directly from deuterated methane and chlorine gas under controlled conditions .

Dichloromethane-d2 is predominantly used in:

- Nuclear Magnetic Resonance Spectroscopy: As a solvent that minimizes proton interference.

- Organic Synthesis: Serving as a general solvent for various organic reactions.

- Laboratory Research: Employed in studies requiring deuterated solvents for isotopic labeling and tracing experiments .

Dichloromethane-d2 shares similarities with several other chlorinated hydrocarbons and deuterated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dichloromethane | CH₂Cl₂ | Non-deuterated form; higher toxicity and health risks. |

| Trichloromethane | CHCl₃ | More chlorine atoms; used as a solvent but more toxic. |

| Deuterated Ethanol | C₂H₅D | Different functional group; less volatile than dichloromethane-d2. |

| Deuterated Acetone | C₃D₆O | Ketone structure; used in similar applications but different reactivity profile. |

Dichloromethane-d2's primary uniqueness lies in its use as an NMR solvent due to the absence of protons that would interfere with spectral readings, making it invaluable for precise chemical analysis .

Dichloromethane-d2 (CD2Cl2) has become increasingly significant in industrial and research applications as a reagent for chemical reactions and as a solvent for inorganic and organic compounds in NMR spectroscopy. The compound is particularly valuable in applications where the properties of methylene chloride are desirable but where its protons must be replaced by deuterium. The synthesis of dichloromethane-d2 has evolved significantly with several methodologies developed to achieve high deuterium incorporation.

The primary challenge in dichloromethane-d2 synthesis lies in efficiently exchanging the hydrogen atoms in methylene chloride (CH2Cl2) with deuterium. Various approaches have been developed, with phase-transfer catalysis emerging as a particularly effective methodology. Unlike earlier methods that required cosolvents or produced low deuterium incorporation, modern synthetic routes can achieve deuterium content exceeding 99% through optimized reaction conditions and recycling processes.

Phase-Transfer Catalysis in Hydrogen-Deuterium Exchange Reactions

Phase-transfer catalysis (PTC) represents a breakthrough in the synthesis of dichloromethane-d2. This methodology enables efficient hydrogen-deuterium exchange by facilitating the reaction between methylene chloride and deuteroxide ions across phase boundaries. The process involves:

- Contacting methylene chloride with an aqueous phase containing deuteroxide ions

- Using a phase-transfer catalyst to facilitate migration of reactants between phases

- Promoting exchange of hydrogen for deuterium under controlled conditions

The key advantage of phase-transfer catalysis lies in its ability to overcome the immiscibility barrier between the organic methylene chloride phase and the aqueous deuterium source phase. The catalyst shuttles reactants between phases, dramatically increasing reaction efficiency.

A typical reaction scheme involves using D2O as the deuterium source, NaOD as the base, and quaternary ammonium salts as the phase-transfer catalyst. Table 1 illustrates the typical reaction components and their functions in the phase-transfer catalysis system.

Table 1: Components of Phase-Transfer Catalysis System for Dichloromethane-d2 Synthesis

| Component | Example | Function | Typical Amount |

|---|---|---|---|

| Deuterium Source | D2O | Provides deuterium atoms | 0.24 mol per 0.34 mol CH2Cl2 |

| Base | Na2O or NaOD | Generates deuteroxide ions | 0.16 mol per 0.34 mol CH2Cl2 |

| Phase-Transfer Catalyst | Aliquat 336 (methyltricaprylylammonium chloride) | Facilitates phase transfer | 0.4-20 mol% relative to CH2Cl2 |

| Substrate | CH2Cl2 | Starting material | - |

The hydrogen-deuterium exchange reaction is fundamentally an equilibrium process. When CH2Cl2 is exposed to D2O under basic conditions with a phase-transfer catalyst, the hydrogens are gradually replaced by deuterium. The reaction follows the principle that more acidic protons exchange more readily, and the rate of exchange is influenced by factors such as temperature, catalyst concentration, and reaction time.

Comparative Analysis of Homogeneous vs. Heterogeneous Deuteration Systems

The deuteration of dichloromethane can be accomplished through both homogeneous and heterogeneous catalytic systems, each with distinct advantages and limitations.

Homogeneous Deuteration Systems:

In homogeneous systems, the catalyst, substrate, and deuterium source exist in the same phase. An example is the method described by Atkinson et al., where CH2Cl2 is mixed with D2O containing NaOD in dimethyl sulfoxide and refluxed for 24 hours. This approach yielded methylene chloride containing approximately 33% deuterium, which could be further enriched to 42% through recycling.

The primary limitations of homogeneous systems include:

- Requirement for cosolvents like dimethyl sulfoxide

- Generally lower deuterium incorporation rates

- Challenges in catalyst recovery

Heterogeneous Deuteration Systems:

Heterogeneous systems, particularly those employing phase-transfer catalysis, have largely supplanted homogeneous approaches. In these systems, the reaction occurs at the interface between immiscible phases, with the catalyst facilitating transfer of reactive species between phases.

Key advantages of heterogeneous systems include:

- Higher deuterium incorporation (>99% achievable)

- No requirement for cosolvents

- Minimal product decomposition

- Easier product isolation and catalyst recovery

A comparative assessment of homogeneous and heterogeneous deuteration approaches is presented in Table 2.

Table 2: Comparison of Homogeneous and Heterogeneous Deuteration Systems

| Parameter | Homogeneous Systems | Heterogeneous Systems (PTC) |

|---|---|---|

| Deuterium Incorporation | Typically 30-45% | Up to >99% with recycling |

| Reaction Conditions | Requires cosolvents, reflux conditions | Room temperature, no cosolvents needed |

| Catalyst Recovery | Challenging | Relatively straightforward |

| Product Isolation | Complex due to single-phase system | Simplified by phase separation |

| Reaction Time | 24+ hours | 3-25 hours depending on conditions |

| Scale-up Potential | Limited | Favorable |

Recent advancements have also explored transition-metal-catalyzed hydrogen isotope exchange as an alternative approach to deuteration. These methods typically involve C-H activation mechanisms and can be conducted under both homogeneous and heterogeneous conditions.

Optimization Strategies for Multi-Stage Recycling Processes

Achieving high deuterium incorporation in dichloromethane-d2 synthesis often requires multi-stage processes where partially deuterated material is subjected to additional deuteration cycles. This recycling approach is central to efficient production of high-purity dichloromethane-d2.

The optimization of recycling processes involves several key strategies:

Sequential Deuteration Stages:

After initial reaction with an aqueous deuterium source, partially deuterated methylene chloride is separated and treated with fresh aqueous phase and catalyst. This sequence can be repeated to achieve the desired deuterium content.Deuterium Source Recovery:

After recovery of the CD2Cl2 product, the residual aqueous phase contains substantial amounts of deuterium as D2O, DOH, and NaOD. Distillation of this aqueous phase yields D2O that can be recovered and reused, significantly improving process economics.Product Isolation Optimization:

The deuterated methylene chloride can be recovered by decanting the reaction mixture or through distillation. In some cases, freezing the aqueous phase facilitates decanting of the deuterated product.Parameter Optimization:

Factors influencing deuteration efficiency include reaction time, temperature, catalyst concentration, and the ratio of deuterium source to substrate.

An example of a multi-stage deuteration process is illustrated by experimental data from patent literature, as shown in Table 3.

Table 3: Multi-Stage Deuteration Process Results

| Stage | Reaction Time | D/H Exchange | Cumulative D Content | Notes |

|---|---|---|---|---|

| 1 | 15.5 hours | 42.4% | 42.4% | Initial reaction |

| 2 | Additional 10 hours | Additional 18.8% | 61.2% | 86% of equilibrium maximum |

| 3+ | Additional cycles | - | >99% possible | Multiple recycling stages |

The Cambridge Isotope Laboratories (CIL) D2O Recovery Program represents a commercial application of recycling strategies. This program allows customers to return used or unused D2O with at least 40% minimum enrichment for re-enrichment, providing both environmental and economic benefits.

Catalytic Efficiency of Quaternary Ammonium Salts in Deuteroxide-Mediated Reactions

Quaternary ammonium salts play a crucial role in deuteroxide-mediated hydrogen-deuterium exchange reactions for the synthesis of dichloromethane-d2. These compounds function as phase-transfer catalysts, facilitating the migration of ionic reactants from the aqueous phase to the organic phase where the reaction occurs.

Several quaternary ammonium salts have been investigated for their efficiency in deuteration reactions:

Methyltricaprylylammonium chloride (Aliquat 336):

This commercially available catalyst has demonstrated high efficiency in the deuteration of methylene chloride. Typically used in concentrations of 0.4-20 mol% relative to methylene chloride, it enables efficient deuterium incorporation under mild conditions.Tetrabutylammonium salts:

These have been employed in deuteration of weak CH acids, including applications relevant to dichloromethane deuteration.Tetrabenzyl ammonium chloride:

This catalyst has been used in the exchange of deuterium for hydrogen in chloroform, a process analogous to dichloromethane deuteration.

The catalytic efficiency of these quaternary ammonium salts depends on several factors:

- Catalyst concentration: Higher concentrations generally increase reaction rates, though with diminishing returns.

- Alkyl chain length: Longer alkyl chains on the quaternary nitrogen enhance organic solubility.

- Counter-ion: The nature of the counter-ion affects catalyst solubility and reactivity.

- Steric factors: Bulkier quaternary ammonium salts may exhibit different phase-transfer efficiencies.

A representative experiment from patent literature demonstrates the efficiency of Aliquat 336 in deuteration. When a solution of CH2Cl2 (0.016 mol) and Aliquat 336 (0.0001 mol, approximately 0.6 mol%) was added to a 50% w/w aqueous solution of NaOH (0.019 mol) and stirred at room temperature for 3 hours, significant deuterium incorporation was achieved.

The mechanism of quaternary ammonium salt catalysis in deuteration reactions involves:

- The quaternary ammonium cation exchanges its counter-anion with deuteroxide from the aqueous phase

- The resulting ion pair transfers to the organic phase

- Deuteroxide abstracts a proton from methylene chloride, forming a carbanion

- The carbanion extracts a deuteron from D2O, yielding partially deuterated methylene chloride

- The cycle repeats until equilibrium is reached

This mechanism explains why catalyst amount, while important, can be maintained at relatively low levels (catalytic amounts) while still achieving efficient deuteration.

The choice of deuterated solvents for organometallic NMR studies hinges on compatibility with air-sensitive compounds, solubility parameters, and minimal signal interference. Dichloromethane-d2 excels in dissolving non-polar organometallic species due to its low polarity (polarity index $$P' = 3.1$$) and dielectric constant ($$\epsilon = 8.93$$) [6]. Unlike deuterated chloroform (CDCl$$3$$), which may participate in hydrogen bonding, CD$$2$$Cl$$2$$’s inertness prevents ligand displacement in complexes containing labile phosphine or carbonyl groups [2] [7]. For example, tris(p-methoxyphenyl)phosphine complexes exhibit stable cationization in CD$$2$$Cl$$_2$$, avoiding solvent-induced decomposition observed in protic solvents like deuterated methanol [2].

A comparative analysis of solvent properties (Table 1) highlights CD$$2$$Cl$$2$$’s advantages: its density ($$1.36\ \text{g/cm}^3$$) [4] ensures uniform sample distribution in NMR tubes, while its low viscosity ($$0.44\ \text{cP}$$) [6] reduces line broadening caused by slow molecular tumbling. These attributes are critical for resolving fine splitting patterns in $$^{13}\text{C}$$ NMR spectra of polynuclear metal clusters.

Table 1: Solvent Properties for Organometallic NMR Studies

| Property | CD$$2$$Cl$$2$$ [4] [6] | CDCl$$_3$$ [6] | DMSO-d$$_6$$ [5] |

|---|---|---|---|

| Dielectric Constant | 8.93 | 4.81 | 46.68 |

| Viscosity (cP) | 0.44 | 0.57 | 1.99 |

| $$^{1}\text{H}$$ Shift (ppm) | 5.32 | 7.26 | 2.50 |

Spectral Resolution Enhancement Through Deuteration-Induced Signal Suppression

Deuteration of dichloromethane eliminates solvent-derived proton signals, which typically dominate $$^{1}\text{H}$$ NMR spectra. In CD$$2$$Cl$$2$$, the residual $$^{1}\text{H}$$ signal intensity is reduced by >99% compared to non-deuterated analogues, enabling detection of analytes at sub-millimolar concentrations [1] [4]. This suppression is particularly advantageous for studying labile protons in coordination compounds, such as hydride ligands in transition metal complexes.

For instance, the $$^{1}\text{H}$$ NMR spectrum of a ruthenium hydride complex in CD$$2$$Cl$$2$$ reveals a sharp singlet at $$\delta -5.2\ \text{ppm}$$ (Figure 1a), whereas the same sample in CDCl$$_3$$ shows overlapping solvent peaks obscuring the hydride signal (Figure 1b) [7]. Deuteration also mitigates NOE effects between solvent and analyte protons, preserving integral accuracy for quantitative studies.

Impurity Profiling in Deuterated Solvent Matrices

Despite high deuteration grades ($$>99.5\%$$), CD$$2$$Cl$$2$$ may contain trace impurities from synthesis or storage, such as chloroform-d ($$CHCl3$$) or water ($$H2O$$). Advanced impurity profiling relies on $$^{1}\text{H}$$ and $$^{13}\text{C}$$ NMR chemical shift databases (Table 2) to identify contaminants. For example, residual $$CHCl3$$ in CD$$2$$Cl$$2$$ produces a triplet at $$\delta 7.26\ \text{ppm}$$ ($$J{H-D} = 0.8\ \text{Hz}$$) [5] [7].

Table 2: Characteristic Impurity Shifts in CD$$2$$Cl$$2$$

| Impurity | $$^{1}\text{H}$$ Shift (ppm) | $$^{13}\text{C}$$ Shift (ppm) |

|---|---|---|

| $$CHCl_3$$ | 7.26 [5] [7] | 77.2 [5] |

| $$H_2O$$ | 1.56 [7] | – |

| Acetone | 2.17 [7] | 207.0 [7] |

Hyphenated techniques like LC-NMR further differentiate between inherent impurities and sample-derived artifacts. For example, gradient elution isolates CD$$2$$Cl$$2$$-stabilized oxidation byproducts from platinum complexes, enabling precise assignment of $$\delta 2.01\ \text{ppm}$$ to acetylacetonate ligands [7].

Temperature-Dependent Chemical Shift Anisotropy Studies

Chemical shift anisotropy (CSA) in CD$$2$$Cl$$2$$ varies with temperature due to changes in molecular motion and solvent viscosity. At $$-40^\circ\text{C}$$, the $$^{13}\text{C}$$ signal of CD$$2$$Cl$$2$$ broadens by 15% compared to $$25^\circ\text{C}$$, reflecting reduced tumbling rates (Figure 2) [7]. This temperature sensitivity aids in studying dynamic processes, such as ligand exchange in iridium complexes, where CSA patterns reveal activation energies ($$\Delta G^\ddagger$$) via Eyring analysis.

Variable-temperature NMR (VT-NMR) further exploits CD$$2$$Cl$$2$$’s low freezing point ($$-97^\circ\text{C}$$) [4] to trap intermediate species in catalytic cycles. For example, a palladium-catalyzed coupling reaction at $$-60^\circ\text{C}$$ in CD$$2$$Cl$$2$$ resolves a transient oxidative addition complex at $$\delta 128.3\ \text{ppm}$$ ($$^{31}\text{P}$$ NMR), undetectable at ambient temperatures [2].

Primary Metabolic Routes and Enzyme Specificity

Dichloromethane-d2 undergoes oxidative metabolism primarily through cytochrome P450 enzymes, particularly CYP2E1 and CYP2B1 isoforms [3] [5]. The metabolic transformation involves the formation of formyl chloride as an intermediate, which subsequently decomposes to carbon monoxide and inorganic chloride [6] [7]. This pathway represents the predominant route of dichloromethane metabolism at low exposure concentrations, accounting for the majority of biotransformation under physiological conditions [8] [9].

The CYP2E1-mediated pathway demonstrates remarkable sensitivity to deuterium substitution. In vivo studies using female B6C3F1 mice revealed substantial alterations in metabolic parameters when comparing dichloromethane with its deuterated analogues [3]. The apparent Michaelis constant (Km) increased dramatically from 6.5 ± 0.69 μM for native dichloromethane to 97 ± 3.5 μM for [²H₂]dichloromethane, representing a fourteen-fold increase [3]. This substantial change in apparent affinity suggests that deuterium substitution fundamentally alters the enzyme-substrate interaction dynamics.

Conversely, the maximum velocity (Vmax) parameters remained relatively stable across deuterated variants, with values of 151 ± 1.2, 116 ± 0.82, and 149 ± 2.3 μmol/hr/kg for dichloromethane, [²H]dichloromethane, and [²H₂]dichloromethane, respectively [3]. This pattern indicates that the catalytic capacity of the enzyme remains largely unaffected by deuterium substitution, while substrate binding and release kinetics experience significant modifications.

Mechanistic Insights from Kinetic Analysis

The kinetic behavior of dichloromethane-d2 metabolism provides evidence for complex mechanistic pathways that extend beyond simple hydrogen abstraction models [3]. Two distinct kinetic mechanisms have been proposed to explain the observed isotope effects. The first involves a conventional cytochrome P450 mechanism featuring a rate-limiting product-release step occurring after the isotopically sensitive hydrogen abstraction. The second mechanism resembles a peroxidase-like pathway characterized by a flux-limiting oxygen activation step followed by a second-order reaction between an activated oxygen-enzyme complex and the dichloromethane substrate [3].

The distinction between these mechanisms becomes particularly evident when examining the relationship between kinetic isotope effects and catalytic efficiency. Studies demonstrate that faster P450-catalyzed reactions exhibit reduced kinetic isotope effects, suggesting that carbon-hydrogen bond breaking becomes less rate-limiting as overall catalytic efficiency increases [5]. This relationship provides crucial insight into the relative contributions of different elementary steps within the overall catalytic cycle.

Tissue-Specific Metabolic Patterns

Dichloromethane-d2 metabolism exhibits tissue-specific variations that reflect differential enzyme expression and activity patterns [6]. Hepatic metabolism represents the primary site of biotransformation, with significant contributions from pulmonary tissues, particularly in murine models [8]. The liver-to-lung distribution of metabolic activity correlates with the relative expression levels of CYP2E1 and associated electron transport components.

The tissue-specific metabolism of dichloromethane-d2 reveals important implications for understanding organ-specific toxicity patterns. The formation of carbon monoxide through the oxidative pathway contributes to carboxyhemoglobin formation, which represents a critical toxicological endpoint [8] [9]. Deuterium substitution significantly reduces carbon monoxide production, with yields decreasing from 0.76 ± 0.06 mol/mol for native dichloromethane to 0.31 ± 0.07 mol/mol for [²H₂]dichloromethane [3].

Kinetic Isotope Effects on Formyl Chloride Intermediate Formation

Formyl Chloride Generation and Stability

The formation of formyl chloride represents a critical intermediate step in dichloromethane-d2 oxidation, exhibiting pronounced sensitivity to deuterium substitution [7] [10]. Formyl chloride generation occurs through hydroxylation of the carbon center followed by spontaneous dehydrohalogenation. The stability and reactivity of this intermediate significantly influence the overall metabolic flux and product distribution patterns.

Experimental investigations using synthetic formyl chloride demonstrate rapid decomposition in aqueous environments, with a half-life of less than 20 μs [11]. The decomposition pathway preferentially proceeds through non-hydrolytic decay to carbon monoxide and hydrogen chloride rather than hydrolysis to formic acid [11]. This pathway preference remains consistent across physiological pH ranges, indicating that the intrinsic chemical properties of formyl chloride dominate over environmental factors.

Deuterium Effects on Intermediate Reactivity

The incorporation of deuterium at the carbon center substantially alters formyl chloride reactivity patterns. Kinetic isotope effect measurements reveal a calculated kH/kD ratio of approximately 7 for the formyl chloride disproportionation reaction [3]. This substantial isotope effect indicates that carbon-hydrogen bond breaking plays a significant role in the rate-determining step of formyl chloride decomposition.

The magnitude of the observed kinetic isotope effect provides mechanistic insight into the transition state structure for formyl chloride decomposition. The substantial isotope effect suggests significant carbon-hydrogen bond elongation in the transition state, consistent with a mechanism involving concerted bond-breaking and carbon monoxide formation [3]. This interpretation aligns with theoretical predictions for reactions proceeding through highly polar transition states.

Glutathione Conjugation Pathways

Formyl chloride demonstrates limited reactivity toward glutathione conjugation, contradicting earlier assumptions regarding this potential detoxification pathway [7] [10]. Experimental studies using synthetic formyl chloride in the presence of glutathione reveal minimal S-formyl glutathione formation, with yields not exceeding 3% of the total carbon monoxide produced [7]. This limited reactivity reflects the competing kinetics between glutathione conjugation and spontaneous decomposition to carbon monoxide.

The reduced reactivity of deuterated formyl chloride toward glutathione conjugation has important toxicological implications. The preferential decomposition to carbon monoxide rather than glutathione conjugation suggests that deuterium substitution may actually reduce the formation of potentially reactive metabolites while maintaining the carbon monoxide-related toxicity profile [10]. This selective effect on metabolic pathways demonstrates the potential for deuterium substitution to modulate toxicity patterns in predictable ways.

Quantitative Analysis of Intermediate Formation

The quantitative relationship between dichloromethane-d2 consumption and formyl chloride formation reveals important stoichiometric considerations. Under physiological conditions, the conversion efficiency from dichloromethane to formyl chloride approaches unity, indicating minimal alternative metabolic pathways for the oxidative route [8]. However, the subsequent fate of formyl chloride demonstrates clear deuterium-dependent variations.

Studies employing physiologically based pharmacokinetic modeling indicate that approximately 70% of formyl chloride undergoes decomposition to carbon monoxide in individuals with functional glutathione transferase activity, while this proportion increases to nearly 100% in individuals lacking GSTT1 activity [8]. The deuterium substitution effect superimposes upon this genetic variation, creating complex interactions between isotope effects and individual metabolic capacity.

Vibrational Energy Transfer Mechanisms in Solution-Phase Reactions

Intramolecular Vibrational Redistribution Dynamics

Dichloromethane-d2 exhibits distinct vibrational energy redistribution patterns that significantly influence reaction dynamics in solution-phase environments [12] [13]. The deuterium substitution fundamentally alters the vibrational frequency landscape, creating new pathways for energy transfer between molecular modes. These changes manifest in modified reaction rates and product distribution patterns across various chemical transformations.

The intramolecular vibrational redistribution (IVR) process in dichloromethane-d2 occurs on femtosecond to picosecond timescales, with characteristic relaxation times ranging from 170 femtoseconds to 2 picoseconds [12]. The CCl₂ symmetric stretch vibration at 715 cm⁻¹ serves as a primary energy acceptor mode, accounting for approximately 45% of the total vibrational energy released during chemical reactions involving dichloromethane as a solvent [14].

Solvent-Mediated Energy Transfer Pathways

The role of dichloromethane-d2 as a solvent significantly influences vibrational energy transfer mechanisms in solution-phase reactions [15] [16]. Experimental studies demonstrate that dichloromethane facilitates vibrational cooling through vibration-to-vibration (V-V) energy transfer processes, while vibration-to-translation (V-T) energy transfer remains relatively inefficient [15]. This selectivity arises from the vibrational resonance conditions between solute and solvent modes.

The energy transfer efficiency in dichloromethane solutions varies substantially depending on the specific vibrational modes involved. Studies of nitrogen dioxide relaxation in dichloromethane reveal timescales ranging from 20 to 1100 picoseconds, depending on the initial vibrational state and energy content [15]. The chlorinated nature of the solvent creates opportunities for resonant energy transfer with C-Cl stretching modes while providing limited coupling to other vibrational degrees of freedom.

Temperature and Pressure Dependencies

The vibrational energy transfer mechanisms in dichloromethane-d2 systems exhibit pronounced sensitivity to temperature and pressure variations [17]. High-pressure studies reveal that the kinetic isotope effects associated with proton transfer reactions in dichloromethane remain largely independent of pressure up to 1000 bar [17]. This pressure independence contrasts markedly with behavior observed in less polar solvents, indicating that the electronic environment provided by dichloromethane stabilizes transition state structures.

The temperature dependence of vibrational energy transfer in dichloromethane-d2 systems reflects the balance between thermal activation and quantum mechanical tunneling contributions [17]. At elevated temperatures, classical over-barrier processes dominate energy transfer kinetics, while low-temperature conditions favor tunneling-mediated pathways. The deuterium substitution significantly alters the relative contributions of these mechanisms, generally favoring classical pathways due to the increased mass of deuterium.

Microcavity and Strong Coupling Effects

Recent investigations have revealed that dichloromethane can participate in strong light-matter coupling phenomena that dramatically alter vibrational energy transfer dynamics [18] [19]. When dichloromethane solutions are placed within optical microcavities, the formation of vibrational polaritons creates new pathways for intermolecular energy transfer that are otherwise kinetically unfavorable [18].

The strong coupling regime enables selective vibrational energy transfer between molecules that would normally exhibit weak coupling due to large frequency detuning or spatial separation [18]. In hexane-dichloromethane solvent mixtures, the microcavity environment enhances energy transfer efficiency by factors of 5-10 compared to normal solution conditions [19]. These effects demonstrate the potential for controlling chemical reaction pathways through manipulation of the electromagnetic environment.

Computational Modeling of Energy Transfer

Advanced computational methods have provided detailed insights into the microscopic mechanisms governing vibrational energy transfer in dichloromethane-d2 systems [13] [20]. Molecular dynamics simulations reveal that energy transfer occurs through multiple competing pathways, including direct mode-to-mode coupling, doorway state intermediates, and collective excitation mechanisms [13].

The quantum mechanical treatment of vibrational energy transfer in dichloromethane-d2 requires consideration of anharmonic coupling terms and mode mixing effects [13]. Local quantum vibrational embedding (LQVE) methods have proven particularly effective for describing these systems, providing time-dependent and quantum state-resolved information about energy transfer pathways [13]. These calculations predict energy transfer timescales of approximately 1 picosecond for high-frequency intramolecular modes, in excellent agreement with experimental observations [13].

XLogP3

GHS Hazard Statements

H315 (84.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (84.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (92.45%): Suspected of causing cancer [Warning Carcinogenicity];

H373 (79.25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard